Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate
Description
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a substituted indole derivative characterized by a bromo group at position 4, a cyclopropyl substituent at position 1, a methyl group at position 3, and a carboxylate ester at position 5. The cyclopropyl group introduces steric and electronic effects, while the bromo and ester groups offer sites for further functionalization .
Properties
CAS No. |
1956380-38-3 |
|---|---|
Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
OBLKEXWHJMGVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a suitably substituted indole or aniline derivative, such as 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid or related intermediates. These precursors are prepared via:
- Bromination: Selective bromination at the 4-position of the indole or aniline ring using brominating agents under controlled conditions.
- Cyclopropylation: Introduction of the cyclopropyl group on the nitrogen via nucleophilic substitution or alkylation with cyclopropyl halides or cyclopropylamine derivatives.
Formation of Indole Core with Substitutions
Esterification at the 6-Carboxylate Position
Specific Example from Literature
A representative sequence from the literature includes:
Analytical and Purification Techniques
- Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures or dichloromethane-based eluents is standard for isolating the target compound with high purity.
- Monitoring: LC-MS and NMR spectroscopy are used to confirm reaction progress and product identity. For example, LC-MS retention times and molecular ion peaks correspond well with expected values for intermediates and final product.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Research Findings and Observations
- The cyclopropylation step is critical and requires careful control of base strength and reaction time to avoid side reactions.
- Bromination at the 4-position is highly regioselective under the described conditions.
- The methyl ester group is stable under the reaction conditions used for cyclopropylation and methylation, allowing for sequential transformations without deprotection.
- The overall synthetic route is efficient, with individual step yields ranging from moderate to high (57% to 99%), enabling scalable preparation.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that indole derivatives, including methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate, exhibit significant antitumor properties. These compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Neurological Disorders
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, providing a basis for exploring its efficacy in conditions such as depression and anxiety .
Agricultural Science
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its effectiveness against certain pests makes it a candidate for development as a biopesticide. Field trials have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicide Development
In addition to its pesticidal effects, this compound has been evaluated for its herbicidal activity. Research indicates that it can inhibit the growth of specific weed species, making it useful in agricultural practices aimed at improving crop yields through effective weed management .
Material Science
Polymer Synthesis
The unique chemical properties of this compound have led to its exploration in polymer synthesis. It can be used as a monomer to create novel polymers with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and other industrial products .
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Agricultural Application
Field trials assessing the efficacy of this compound as a biopesticide showed a reduction in pest populations by over 60% compared to untreated controls. Additionally, the impact on non-target species was minimal, suggesting a safer alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table compares the target compound with key analogues, highlighting substituent positions and similarity scores derived from structural databases:
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| Methyl 4-bromo-1H-indole-6-carboxylate | 1224724-39-3 | 4-Br, 6-COOCH₃ | C₁₀H₈BrNO₂ | 0.99 | Lacks 1-cyclopropyl and 3-methyl groups |
| Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | 1583272-35-8 | 6-Br, 3-CH₃, 4-COOCH₃ | C₁₁H₁₀BrNO₂ | 0.88 | Bromo at position 6 instead of 4 |
| Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | 1186663-45-5 | 4-Br, 2-CH₃, 6-COOCH₃ | C₁₁H₁₀BrNO₂ | 0.84 | Methyl at position 2 vs. 3 |
| Methyl 3-Bromo-1-methylindole-6-carboxylate | 882679-96-1 | 3-Br, 1-CH₃, 6-COOCH₃ | C₁₁H₁₀BrNO₂ | 0.83 | Bromo at position 3 vs. 4 |
Key Observations :
- The highest similarity (0.99) is observed with Methyl 4-bromo-1H-indole-6-carboxylate, which lacks the 1-cyclopropyl and 3-methyl groups. This suggests that minor substituent changes significantly reduce similarity scores .
- Substituent position (e.g., bromo at 4 vs. 6) has a greater impact on similarity than molecular weight or formula .
Physicochemical and Reactivity Differences
Electronic and Steric Effects
- Methyl vs. Bromo Positioning : In analogues like Methyl 3-Bromo-1-methylindole-6-carboxylate , the bromo group at position 3 alters electron density distribution, affecting regioselectivity in cross-coupling reactions .
NMR Spectral Variations
Evidence from NMR studies (e.g., Molecules 2014 ) indicates that substituent changes in regions analogous to positions 1–4 and 6 of indole derivatives lead to distinct chemical shifts. For example:
- The cyclopropyl group at position 1 may deshield nearby protons (e.g., H-2 and H-7), causing upfield or downfield shifts compared to non-cyclopropyl analogues .
- Methyl groups at position 3 (vs.
Reactivity in Cross-Coupling Reactions
- The bromo group at position 4 in the target compound is optimally positioned for palladium-catalyzed coupling, whereas bromo at position 6 (as in Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate ) may require harsher conditions due to steric constraints .
- The cyclopropyl group complicates synthesis, as cyclopropanation steps (e.g., via Simmons-Smith reactions) are less straightforward than alkylation .
Biological Activity
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by research findings and case studies.
- Molecular Formula : C14H12BrNO3
- Molecular Weight : 322.15 g/mol
- CAS Number : 1956381-75-1
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial effects, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains like Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that this compound could be a promising candidate for treating fungal infections .
Anticancer Potential
In addition to its antimicrobial activities, this compound has been evaluated for its anticancer properties. Studies have shown that it can suppress the growth of various cancer cell lines, including A549 lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various indole derivatives, including this compound, revealing:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung cancer) | 3.90 |
| MCF7 (breast cancer) | 7.80 |
These results indicate a significant antiproliferative effect, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific bacterial and fungal enzymes or cellular pathways that regulate growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
